GUDCA vs UDCA: pH-Independent Intestinal Absorption Eliminates Formulation Constraints
Glycoursodeoxycholic acid (GUDCA) demonstrates pH-independent intestinal absorption, unlike unconjugated ursodeoxycholic acid (UDCA). In bile fistula rat studies, the ratio of biliary recovery following intraduodenal versus intravenous administration was approximately 1.0 for GUDCA in acid form, compared to only 0.55 for UDCA acid [1]. This difference stems from GUDCA's higher aqueous solubility at lower pH (6.4), whereas UDCA requires micellar solubilization at pH 8.4 for effective absorption [1]. In human studies, enteric-coated sodium ursodeoxycholate increased UDCA AUC to 45±8 µmol/L·hr, significantly higher than UDCA acid in gelatin capsules (26±5 µmol/L·hr; P<0.01) [1]. In contrast, GUDCA absorption showed no difference between enteric-coated sodium salt and acid form in gelatin capsules, confirming its formulation-independent bioavailability [1].
| Evidence Dimension | Intestinal absorption efficiency (i.d./i.v. biliary recovery ratio) |
|---|---|
| Target Compound Data | Ratio ≈ 1.0 (both acid form and sodium salt) |
| Comparator Or Baseline | UDCA acid: ratio = 0.55; UDCA sodium salt (solution): ratio ≈ 1.0 |
| Quantified Difference | GUDCA acid achieves complete absorption without formulation modification; UDCA acid absorption is reduced by ~45% unless solubilized |
| Conditions | Bile fistula rat model; i.d. vs i.v. administration; biliary recovery measurement |
Why This Matters
Procurement of GUDCA rather than UDCA eliminates the need for enteric coating or salt formulation adjustments to achieve consistent oral bioavailability in preclinical studies.
- [1] Roda A, Roda E, Marchi E, Simoni P, Cerrè C, Pistillo A, Polimeni C. Improved intestinal absorption of an enteric-coated sodium ursodeoxycholate formulation. Pharm Res. 1994;11(5):642-7. PMID: 8058630. View Source
